1-ethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboximidamide

Description

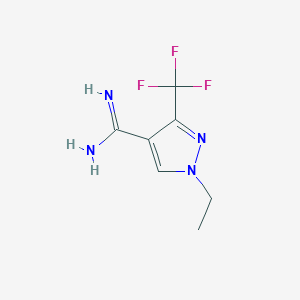

1-Ethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboximidamide is a pyrazole derivative featuring:

- Ethyl group at position 1: Enhances lipophilicity and modulates steric interactions.

- Trifluoromethyl (CF₃) group at position 3: Imparts electron-withdrawing effects, improving metabolic stability and influencing binding interactions.

- Carboximidamide group at position 4: A polar, electron-rich moiety that may act as a hydrogen bond donor/acceptor, critical for biological activity.

Properties

IUPAC Name |

1-ethyl-3-(trifluoromethyl)pyrazole-4-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9F3N4/c1-2-14-3-4(6(11)12)5(13-14)7(8,9)10/h3H,2H2,1H3,(H3,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTEBOSUUARTQPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C(F)(F)F)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9F3N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Ethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboximidamide is a heterocyclic compound of significant interest in medicinal chemistry due to its potential biological applications. This article delves into the compound's biological activity, mechanisms of action, and its implications in various fields such as pharmacology and biochemistry.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with an ethyl group, a trifluoromethyl group, and a carboximidamide group. The trifluoromethyl group enhances lipophilicity, facilitating membrane penetration, while the carboximidamide can form hydrogen bonds with target proteins.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The following mechanisms have been identified:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, which is crucial for its potential therapeutic applications. For instance, it can modulate nitric oxide synthase (NOS) activity, impacting nitric oxide production and related signaling pathways .

- Protein-Ligand Interactions : The carboximidamide moiety allows for effective binding to protein targets, influencing their functional states. This interaction is essential for its role in drug design as a pharmaceutical intermediate.

Biological Activity Overview

The biological activities of this compound can be summarized in the following table:

Study 1: Inhibition of Nitric Oxide Synthase

A study evaluated the effects of this compound on nitric oxide synthase (NOS) activity. The compound exhibited significant inhibition of nNOS in vitro, suggesting its potential as a therapeutic agent for conditions involving excessive nitric oxide production, such as inflammation and neurodegenerative diseases .

Study 2: Antimicrobial Activity

Another investigation focused on the compound's antimicrobial properties against various bacterial strains. Results indicated that it possesses moderate antibacterial activity, making it a candidate for further development in treating bacterial infections .

Research Findings

Recent research highlights the diverse applications of this compound:

- Cell Membrane Permeability : Studies have demonstrated that the compound exhibits excellent cell membrane permeability, which is crucial for its effectiveness as a drug candidate .

- Metabolic Stability : The compound has shown good metabolic stability in preliminary studies, suggesting that it could maintain efficacy within biological systems over time .

Comparison with Similar Compounds

1-Isobutyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboximidamide (CAS: 2098019-03-3)

| Property | Target Compound | 1-Isobutyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboximidamide |

|---|---|---|

| Substituents | 1-Ethyl, 3-CF₃, 4-carboximidamide | 1-Isobutyl, 3-thiophene, 4-carboximidamide |

| Molecular Formula | Likely C₇H₁₀F₃N₅ | C₁₂H₁₆N₄S |

| Molecular Weight | ~225–250 g/mol (estimated) | 248.35 g/mol |

| Key Functional Groups | CF₃ (electron-withdrawing) | Thiophene (electron-rich) |

| Synthesis Notes | Likely via EDAC-mediated coupling | Discontinued product; synthesis challenges inferred |

Structural Implications :

- Ethyl vs.

- CF₃ vs. Thiophene : The CF₃ group enhances oxidative stability and hydrophobic interactions, whereas the thiophene moiety may facilitate π-π stacking but reduce metabolic stability.

- Shared Carboximidamide : Both compounds retain this group, suggesting a conserved pharmacophore for target engagement.

N-Hexyl-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine (Compound 4 from )

| Property | Target Compound | N-Hexyl-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine |

|---|---|---|

| Core Heterocycle | Pyrazole | 1,3,4-Oxadiazole |

| Substituents | Ethyl, CF₃, carboximidamide | Hexyl, 4-(trifluoromethyl)phenyl |

| Key Functional Groups | Carboximidamide | Oxadiazole (bioisostere for esters/amides) |

Structural Implications :

- Pyrazole vs. Oxadiazole : Pyrazole’s dual nitrogen atoms create a distinct electronic environment compared to oxadiazole’s oxygen-containing ring, altering binding affinity and reactivity.

- Carboximidamide vs. Hexyl/Trifluoromethylphenyl : The carboximidamide’s polarity contrasts with the hexyl group’s hydrophobicity, suggesting divergent applications (e.g., enzyme inhibition vs. membrane penetration).

Pyridalyl (CAS: 179101-81-6)

| Property | Target Compound | Pyridalyl |

|---|---|---|

| Core Structure | Pyrazole | Phenyl ether and pyridyl ether |

| Molecular Weight | ~225–250 g/mol (estimated) | 491.12 g/mol |

| Key Groups | CF₃, carboximidamide | CF₃, dichloroallyloxy, pyridyloxy |

Structural Implications :

- Complexity : Pyridalyl’s multi-ring system and ether linkages suggest use as an agrochemical (e.g., insecticide), contrasting with the simpler pyrazole-based target compound.

- CF₃ Shared Feature : Both compounds leverage CF₃ for stability, but Pyridalyl’s larger structure likely limits bioavailability compared to the target compound.

Table 3: Key Property Comparison

| Compound | LogP (Estimated) | Solubility | Metabolic Stability |

|---|---|---|---|

| Target Compound | Moderate (~2.5) | Moderate (polar) | High (CF₃) |

| 1-Isobutyl-3-(thiophen-3-yl) Analogue | Higher (~3.0) | Low (bulky) | Moderate (thiophene) |

| N-Hexyl Oxadiazole (Compound 4) | High (~4.0) | Very Low | High (CF₃, oxadiazole) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.